Ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate
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Overview
Description
Ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate is an organic compound with the molecular formula C11H21NO3 It is a derivative of hexanoic acid and contains an ethyl ester group, an amino group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate typically involves the esterification of 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid. The reaction can be carried out using ethanol and a strong acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group may undergo hydrolysis, releasing the active acid form, which can further interact with biological targets. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid
- Ethyl 3-(2-amino-2-oxoethyl)-hexanoate
- Methyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate
Uniqueness
This compound is unique due to the presence of both an ethyl ester group and a methyl group on the hexanoic acid backbone. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
ethyl 3-(2-amino-2-oxoethyl)-5-methylhexanoate |
InChI |
InChI=1S/C11H21NO3/c1-4-15-11(14)7-9(5-8(2)3)6-10(12)13/h8-9H,4-7H2,1-3H3,(H2,12,13) |
InChI Key |
FPXHWPWMZRTUQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC(C)C)CC(=O)N |
Origin of Product |
United States |
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